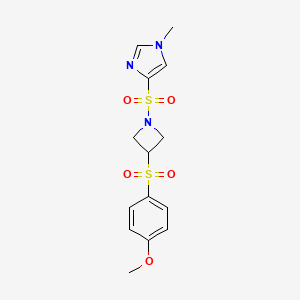

4-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

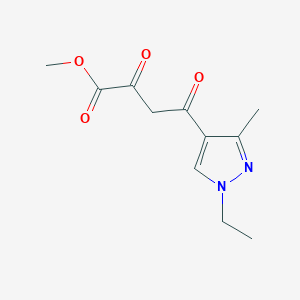

The compound 4-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole is a chemically synthesized molecule that appears to be related to the field of diazotransfer reagents and β-lactam antibiotics. The structure suggests the presence of an imidazole ring, which is a five-membered planar ring with three carbon atoms and two nitrogen atoms at non-adjacent positions. This ring is substituted with a sulfonyl group and a 1-methyl group. Additionally, the molecule contains an azetidine ring, which is a four-membered nitrogen-containing ring, indicating potential biological activity, particularly in the realm of antimicrobial properties.

Synthesis Analysis

The synthesis of related compounds involves the use of diazotransfer reagents, as described in the first paper, where imidazole-1-sulfonyl azide hydrochloride is reported as a new diazotransfer reagent . This reagent is capable of converting primary amines into azides and activated methylene substrates into diazo compounds. It is noteworthy for its ease of preparation, stability, and crystalline nature, which are advantageous for large-scale production and practical applications.

In the second paper, the synthesis of β-lactam derivatives is discussed, starting from a precursor that shares structural similarities with the compound . The synthesis involves a cycloaddition reaction and the formation of an acyl iminium salt intermediate, which is then converted into β-lactams. This process is optimized by using an excess of triethylamine, resulting in a high yield of the desired product.

Molecular Structure Analysis

The molecular structure of the compound includes an imidazole ring known for its role in various biological processes and pharmaceutical applications. The azetidine ring is a less common structural motif but is significant in the synthesis of β-lactam antibiotics, which are crucial in combating bacterial infections. The presence of sulfonyl groups suggests potential interactions with biological targets, possibly through hydrogen bonding or ionic interactions.

Chemical Reactions Analysis

The compound's structure implies that it may participate in reactions typical of sulfonyl azides and imidazole derivatives. For instance, the sulfonyl azide group can act as a diazo donor in diazotransfer reactions, as mentioned in the first paper . This reactivity could be harnessed for the synthesis of azide-containing compounds or diazo compounds, which have applications in medicinal chemistry and materials science.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole are not detailed in the provided papers, we can infer from the related compounds that it is likely to be crystalline in nature, given the reported crystallinity of similar compounds . The presence of sulfonyl and methoxy groups may influence its solubility in organic solvents, and the overall molecular architecture could affect its melting point, boiling point, and stability.

科学的研究の応用

Carbonic Anhydrase Inhibition

Research has investigated derivatives similar to "4-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole" for their potential as carbonic anhydrase inhibitors. These compounds have shown inhibitory effects on human isoforms hCA I and hCA II, with some derivatives exhibiting micromolar inhibition constants. This suggests their utility in exploring therapeutic avenues related to conditions where carbonic anhydrase activity is implicated (Abdel-Aziz et al., 2015).

Radiolabelled Compounds for Imaging

Derivatives of the chemical compound have been developed as radiolabelled ligands, demonstrating significant potential for imaging angiotensin II, AT1 receptors. These studies underscore the compound's relevance in diagnostic applications, particularly for cardiovascular research (Hamill et al., 1996).

Organocatalysis

Studies have explored imidazole-based derivatives as efficient organocatalysts for regioselective ring-opening of aziridines, highlighting their significance in green chemistry and synthetic methodologies (Ghosal et al., 2016).

Antimicrobial Activity

Certain imidazo[1,2-a]pyridines substituted at the 3-position, related to the core structure of the mentioned compound, have been synthesized with potential antiulcer and antimicrobial properties. This research indicates the broad spectrum of biological activities these compounds can exhibit (Starrett et al., 1989).

Environmental Degradation

Research into microbial strategies for eliminating sulfonamide antibiotics has revealed novel pathways that involve ipso-hydroxylation and subsequent fragmentation. This study provides insights into environmental bioremediation techniques for the removal of persistent pharmaceutical compounds (Ricken et al., 2013).

特性

IUPAC Name |

4-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]sulfonyl-1-methylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O5S2/c1-16-9-14(15-10-16)24(20,21)17-7-13(8-17)23(18,19)12-5-3-11(22-2)4-6-12/h3-6,9-10,13H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCZKGMAJDDRED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

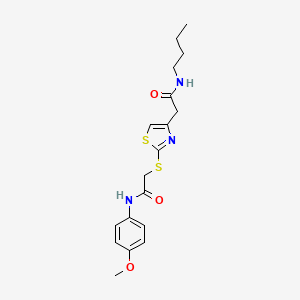

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2505108.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2505109.png)

![5,6-dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2505113.png)

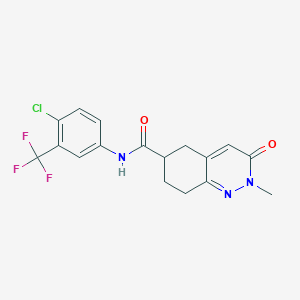

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B2505114.png)

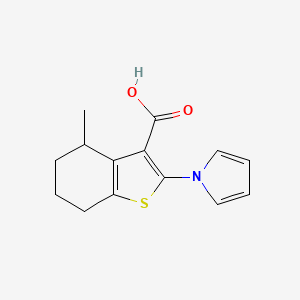

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide](/img/structure/B2505116.png)

![7-(4-Chlorophenyl)-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2505118.png)

![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine](/img/structure/B2505122.png)

![3-(dimethylamino)-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2505126.png)